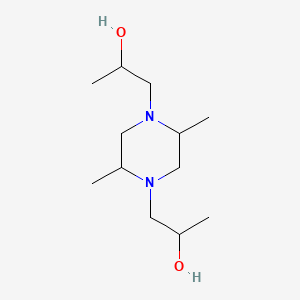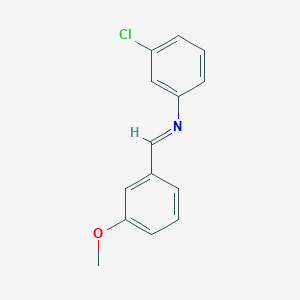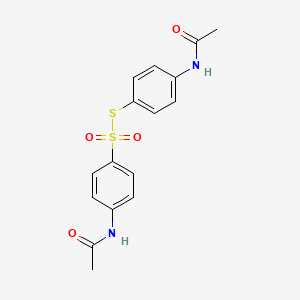![molecular formula C21H28N4O2 B15076690 N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea CAS No. 77703-55-0](/img/structure/B15076690.png)
N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of isopropyl groups, phenyl rings, and urea functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable benzyl phenyl urea precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isopropyl-N’-phenyl-1,4-phenylenediamine: This compound shares structural similarities and is used as an antiozonant in rubbers.
N-isopropyl-N’-phenyl-p-phenylenediamine: Known for its antioxidant properties.
Uniqueness
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Propriétés
Numéro CAS |
77703-55-0 |
|---|---|
Formule moléculaire |
C21H28N4O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-propan-2-yl-3-[4-[[4-(propan-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)22-20(26)24-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)25-21(27)23-15(3)4/h5-12,14-15H,13H2,1-4H3,(H2,22,24,26)(H2,23,25,27) |
Clé InChI |
UIALFAWMDHJGMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


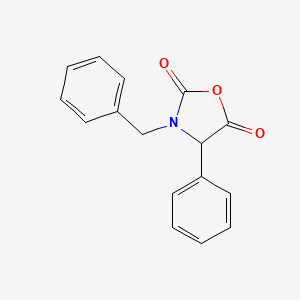
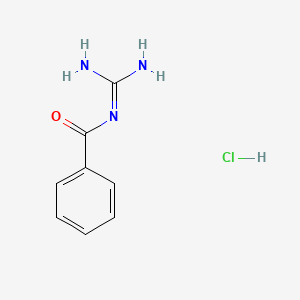
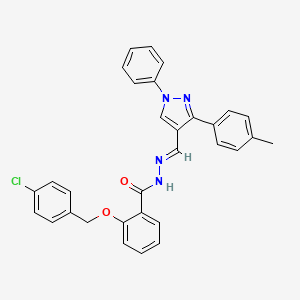
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)

![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
